5-LOX Inhibition Selectivity: A Low-Potency Profile Differentiates from Potent Inhibitors
Ethyl 6-cyclopentyl-6-oxohexanoate exhibits weak inhibitory activity against human recombinant 5-LOX, with an IC50 greater than 10,000 nM [1]. This contrasts sharply with selective, potent 5-LOX inhibitors like NDGA, which demonstrates an IC50 of 200 nM against the same enzyme [2]. This quantitative difference—over a 50-fold lower potency—defines the target compound not as a therapeutic lead but as a valuable control for assessing off-target or weak interactions in enzymatic assays [1].
| Evidence Dimension | Inhibition of Human Recombinant 5-Lipoxygenase (5-LOX) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Nordihydroguaiaretic acid (NDGA) (IC50 = 200 nM) |
| Quantified Difference | Target compound is >50-fold less potent |
| Conditions | Inhibition of human recombinant 5-LOX expressed in E. coli BL21(DE3) assessed as reduction in LTB4 and 5-HETE formation [1]. |
Why This Matters
This low potency confirms its utility as a negative control or selectivity profiling standard in 5-LOX research, a role that more potent, less-characterized analogs cannot fulfill.
- [1] BindingDB. (2024). Enzyme Inhibition Constant Data for CHEMBL5205807 (BDBM50591538). View Source
- [2] Sigma-Aldrich. (2024). NDGA (Nordihydroguaiaretic acid) Product Information. View Source
